

Compound of Interest

Compound Name: 4-chloro-6-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B071434

A Technical Guide to the Discovery, History, and Therapeutic Applications of Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents one of the most significant

Historical Milestones in Benzimidazole Drug Discovery

The journey of benzimidazole derivatives from a laboratory curiosity to a cornerstone of the pharmaceutical industry is marked by several key discoveries.

Year
1872
1950s
1961
1967
1971
1975
1979
1988
1991

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"1961" [label="1961\nDiscovery of Thiabendazole"];
"1971" [label="1971\nIntroduction of Mebendazole"];
"1975" [label="1975\nIntroduction of Albendazole"];
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Key milestones in the discovery and development of benzimidazole-based medicines.

Therapeutic Applications and Mechanisms of Action

Benzimidazole derivatives have demonstrated a remarkable diversity of biological activities, leading to their

Anthelmintic Activity

The first major therapeutic application of benzimidazoles was in the treatment of parasitic worm infections. I

Mechanism of Action: The primary mechanism of action of benzimidazole anthelmintics is the disruption of microtubule polymerization, leading to parasite death.

```
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Mechanism of action of benzimidazole anthelmintics.

A systematic analysis of clinical reports on the use of albendazole for neuroangiostrongyliasis (rat lungworm) [7]

Anticancer Activity

In recent years, the anticancer potential of benzimidazole derivatives has garnered significant attention. Several

Mechanisms of Action:

-

Tubulin Inhibition: Similar to their anthelmintic action, some benzimidazole derivatives inhibit the polymerization of tubulin, disrupting microtubule dynamics essential for cell division.

[8]* Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various protein kinases that are critical for cell growth and survival.

[2][9]* Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and transcription.

[8][9]* Epigenetic Modulation: Some benzimidazoles have been shown to act as histone deacetylase (HDAC) inhibitors, leading to changes in gene expression.

Multiple mechanisms of anticancer action for benzimidazole derivatives.

Quantitative Data on Anticancer Activity of Benzimidazole Derivatives:

Compound
Compound 12n
Compound 12n
Compound 12n
Compound 5l
Compound 8I
Compound 8I
Compound 5e
Compound 2
Compound 3
Compound 6
Compound 6
Compound 6
Benzimidazole-urea derivative 153
Benzimidazole-urea derivative 153
Benzimidazole-urea derivative 153
Benzimidazole-urea derivative 155
Benzimidazole-urea derivative 155
Benzimidazole-urea derivative 155

Proton Pump Inhibitors (PPIs)

Benzimidazole derivatives such as omeprazole and lansoprazole are highly effective inhibitors of the gastric H⁺ pump.

Mechanism of Action: Proton pump inhibitors are prodrugs that are activated in the acidic environment of the stomach.

Experimental Protocols: Synthesis of Key Benzimidazole Derivative

The synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a carbonyl compound.

General Synthesis of 2-Substituted Benzimidazoles

A common and versatile method for the synthesis of 2-substituted benzimidazoles involves the condensation of a substituted benzimidazole with a substituted pyridine derivative.

General workflow for the synthesis of 2-substituted benzimidazoles.

Detailed Protocol: Synthesis of Omeprazole

The synthesis of omeprazole involves a multi-step process, with a key step being the coupling of a substituted benzimidazole with a substituted pyridine derivative.

Step 1: Synthesis of 5-methoxy-2-[[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide)

- Preparation of the Benzimidazole Salt: In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in water (100 mL). Add 5-methoxy-1H-benzimidazole (10 g, 0.065 mol) and stir at room temperature for 1 hour.
- Preparation of the Pyridine Solution: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine (10 g, 0.065 mol) in dimethyl sulfoxide (DMSO) (100 mL).
- Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole salt solution. Stir at room temperature for 24 hours.

-

Isolation of the Intermediate: After the incubation period, cool the mixture to 10°C and add 500 mL of water.

Step 2: Oxidation to Omeprazole

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Dissolution of the Intermediate: Dissolve the sulfide intermediate (e.g., 10 g) in a suitable organic solvent.

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Oxidation: Cool the solution in an ice bath and slowly add a solution of an oxidizing agent, such as m-chloroperoxybenzoic acid.

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Work-up: After the reaction is complete, wash the organic layer with an aqueous basic solution (e.g., sodium carbonate).

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Purification: Remove the solvent under reduced pressure to yield crude omeprazole. The crude product can be purified by recrystallization.

Workflow for the synthesis of omeprazole.

Detailed Protocol: Synthesis of Thiabendazole

The synthesis of thiabendazole can be achieved through the reaction of o-phenylenediamine with 4-cyanothiazole.

-

Reaction Setup: In a reaction vessel, combine o-phenylenediamine, 4-cyanothiazole, and water.

-

Acidification: Add a mineral acid, such as hydrochloric acid, to the mixture to achieve a pH between 2.5 and 3.5.

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Heating: Heat the reaction mixture to a temperature between 80°C and 145°C for a period of 1.5 to 12 hours.

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Isolation and Purification: Upon completion of the reaction, cool the mixture and collect the precipitated s

Conclusion

The benzimidazole scaffold has proven to be an exceptionally fruitful source of therapeutic agents, a testame

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